1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Overview
Description
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The synthesis of polyfunctional N-heterocycles, such as pyrazolo[1,5-a]pyrimidine derivatives, showcases the importance of pyrazole derivatives in organic and medicinal chemistry. These compounds are noted for their broad spectrum of biological activities and their potential in materials science due to their photophysical properties. Regioselective synthesis methods have been developed for creating these derivatives, emphasizing the role of amino-pyrazoles in constructing condensed heterocyclic systems (Moustafa et al., 2022).
- Amino-pyrazolo[4,3-c]pyridin-4(5H)-ones are explored for their utility in drug-discovery chemistry, particularly for their potential in ATP competitive binding to kinase enzymes. Efficient and regioselective synthesis routes have been developed for these compounds, leading to a library suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).
Applications in Drug Discovery
- Pyrazole derivatives are extensively studied for their potential as kinase inhibitors, with specific focus on the arrangement of hydrogen bond donor and acceptor groups for effective binding. The synthesis of functionalized pyrazolo[4,3-c]pyridin-4(5H)-ones and related compounds has resulted in a diverse library for screening in cancer drug discovery (Smyth et al., 2010).
- Novel pyrazole derivatives with antimicrobial and anticancer activities have been synthesized, emphasizing the potential of pyrazole-based compounds in therapeutic applications. Compounds showing significant activity highlight the importance of structural diversity in enhancing biological activity (Hafez et al., 2016).
Material Science Applications
- The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives open avenues for their application in materials science. The development of efficient methods for their synthesis supports the exploration of these compounds in new materials with potential applications ranging from optoelectronics to sensor technologies (Moustafa et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
For instance, imidazole and pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities, suggesting that they may affect related biochemical pathways .
Result of Action
For instance, imidazole and pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .
Properties
IUPAC Name |
1-amino-4-pyrazol-1-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-10-4-6(7(12)5-10)11-3-1-2-9-11/h1-3,6-7,12H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPKSXQBDAFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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